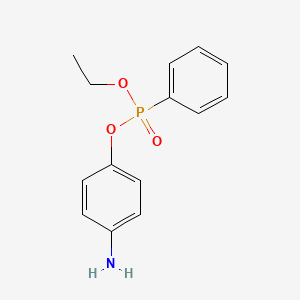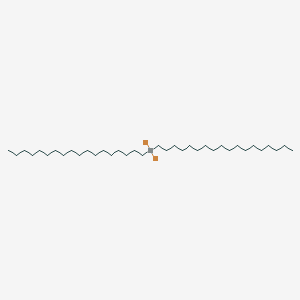
Dibromo(dioctadecyl)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibromo(dioctadecyl)stannane is an organotin compound characterized by the presence of two bromine atoms and two octadecyl groups attached to a tin atom. Organotin compounds are known for their versatility and wide range of applications in various fields, including organic synthesis, catalysis, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dibromo(dioctadecyl)stannane can be synthesized through a stannylation reaction, where dioctadecylstannane is reacted with bromine. The reaction typically involves the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium complexes . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale stannylation processes using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Dibromo(dioctadecyl)stannane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as alkyl or aryl groups, under suitable conditions.
Oxidation and Reduction Reactions: The tin center can undergo oxidation or reduction, leading to different oxidation states of tin.
Coupling Reactions: It can participate in coupling reactions, such as the Stille coupling, where it reacts with organic halides to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bromine, and various nucleophiles. The reactions are typically carried out under inert atmospheres and controlled temperatures to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in substitution reactions, the bromine atoms are replaced by other groups, leading to the formation of new organotin compounds .
Applications De Recherche Scientifique
Dibromo(dioctadecyl)stannane has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in various organic synthesis reactions, including the Stille coupling.
Catalysis: It serves as a catalyst in certain chemical reactions, enhancing reaction rates and selectivity.
Materials Science: It is used in the preparation of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Biological and Medical Research: Organotin compounds, including this compound, are studied for their potential biological activities and therapeutic applications.
Mécanisme D'action
The mechanism of action of dibromo(dioctadecyl)stannane involves its interaction with various molecular targets, including enzymes and cellular components. The bromine atoms can participate in electrophilic reactions, while the tin center can undergo redox reactions, influencing the compound’s overall reactivity . The specific pathways and molecular targets depend on the context of its application, such as catalysis or biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibromo(diiodo)stannane: Another organotin compound with similar reactivity but different halogen atoms.
Tributyltin Hydride: A commonly used organotin hydride with different alkyl groups and applications.
Dibromoalkanes: Compounds with similar bromine content but different central atoms and structures.
Uniqueness
Dibromo(dioctadecyl)stannane is unique due to its specific combination of bromine and octadecyl groups attached to a tin center. This unique structure imparts distinct chemical properties, making it valuable in specific applications such as advanced materials and catalysis .
Propriétés
Numéro CAS |
65264-09-7 |
|---|---|
Formule moléculaire |
C36H74Br2Sn |
Poids moléculaire |
785.5 g/mol |
Nom IUPAC |
dibromo(dioctadecyl)stannane |
InChI |
InChI=1S/2C18H37.2BrH.Sn/c2*1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2;;;/h2*1,3-18H2,2H3;2*1H;/q;;;;+2/p-2 |
Clé InChI |
XNKASNPGPFQHOW-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCCCCCCCC[Sn](CCCCCCCCCCCCCCCCCC)(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



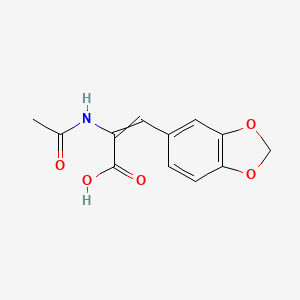
![2-{[2'-(4-Aminophenoxy)[1,1'-biphenyl]-2-yl]oxy}aniline](/img/structure/B14475706.png)
![2-[(Phenylselanyl)methyl]-3,4-dihydro-2H-1-benzopyran](/img/structure/B14475708.png)
![[5,5-Bis(3-chloroanilino)pent-4-en-1-yl]sulfanium bromide](/img/structure/B14475711.png)
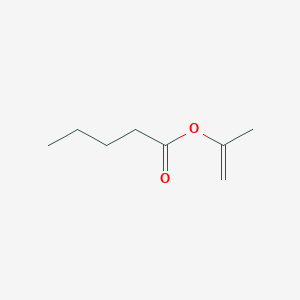
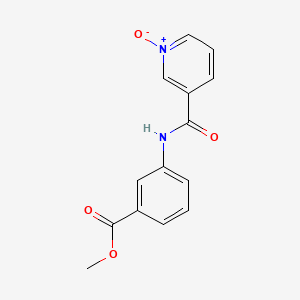

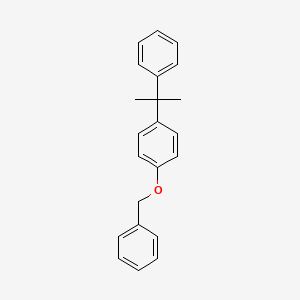

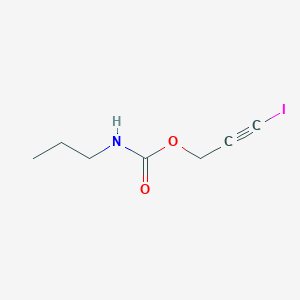

![[Phenyl(quinolin-2-yl)methyl] benzoate](/img/structure/B14475761.png)
